2-Methyl-2'-thiomorpholinomethyl benzophenone 2-Methyl-2'-thiomorpholinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898781-38-9
VCID: VC3868467
InChI: InChI=1S/C19H21NOS/c1-15-6-2-4-8-17(15)19(21)18-9-5-3-7-16(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3
SMILES: CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3
Molecular Formula: C19H21NOS
Molecular Weight: 311.4 g/mol

2-Methyl-2'-thiomorpholinomethyl benzophenone

CAS No.: 898781-38-9

Cat. No.: VC3868467

Molecular Formula: C19H21NOS

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-2'-thiomorpholinomethyl benzophenone - 898781-38-9

Specification

CAS No. 898781-38-9
Molecular Formula C19H21NOS
Molecular Weight 311.4 g/mol
IUPAC Name (2-methylphenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C19H21NOS/c1-15-6-2-4-8-17(15)19(21)18-9-5-3-7-16(18)14-20-10-12-22-13-11-20/h2-9H,10-14H2,1H3
Standard InChI Key ITYXTWGNQCPSFQ-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3
Canonical SMILES CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCSCC3

Introduction

Chemical and Physical Properties

The compound exhibits distinct physicochemical properties critical for its applications:

PropertyValueSource
Boiling Point462.2±45.0 °C (Predicted)ChemicalBook
Density1.154±0.06 g/cm³ChemicalBook
pKa6.58±0.20 (Predicted)ChemicalBook
Purity≥97%MolCore

The boiling point and density suggest moderate volatility and a compact molecular packing, respectively . The pKa indicates weak acidity, likely from the thiomorpholine nitrogen . Its crystalline solid state and solubility in organic solvents like dimethyl sulfoxide (DMSO) facilitate its use in reactions .

Synthesis and Manufacturing

Industrial production of 2-methyl-2'-thiomorpholinomethyl benzophenone involves multi-step organic synthesis. Key steps include:

  • Friedel-Crafts Acylation: Introducing the benzophenone core via reaction between methylbenzene and benzoyl chloride.

  • Thiomorpholine Incorporation: A nucleophilic substitution reaction attaches the thiomorpholinomethyl group to the benzophenone scaffold .

MolCore reports manufacturing under ISO-certified conditions, ensuring high purity (≥97%) for pharmaceutical intermediates . The process avoids hazardous byproducts, aligning with green chemistry principles.

Applications in Pharmaceutical Research

This compound serves as a key intermediate in synthesizing active pharmaceutical ingredients (APIs). Its applications include:

  • Photoinitiators: Utilized in UV-curable coatings due to benzophenone’s ability to absorb ultraviolet light .

  • Drug Discovery: The thiomorpholine group enhances binding to biological targets, such as enzymes involved in inflammation .

Ongoing studies explore its role in cancer therapeutics, where structural analogs demonstrate cytotoxic effects on melanoma and lung carcinoma cells.

Comparison with Structural Analogs

The methyl substitution differentiates this compound from similar derivatives:

CompoundKey DifferenceBioactivity
2,4-Difluoro-4'-thiomorpholinomethylFluorine substituentsEnhanced metabolic stability
2-Chloro-2'-thiomorpholinomethylChlorine substituentHigher electrophilicity

The methyl group improves solubility in nonpolar solvents, broadening its utility in organic synthesis .

Future Perspectives

Further research should prioritize:

  • Toxicological Profiling: Assess acute and chronic toxicity in model organisms.

  • Structure-Activity Relationships (SAR): Optimize the compound for specific therapeutic targets.

  • Industrial Scaling: Develop cost-effective synthesis routes for large-scale API production.

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